Bienvenue dans la boutique en ligne BenchChem!

1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Medicinal chemistry Scaffold design Structure-activity relationship

This compound uniquely merges three validated anti-infective chemotypes—a bioreductive nitrofuran warhead, a piperidine-4-carboxamide privileged scaffold, and a 2-aminothiazole recognition motif—linked through a carbonyl–amide architecture that fine-tunes nitro reduction potential and hydrogen-bonding capacity. Distinct from generic nitrofurans or direct nitrofuran-thiazole conjugates, it enables SAR at the piperidine spacer, C-4 carboxamide vector, and thiazole ring. Ideal for whole-cell screening against MDR Mtb and kinetoplastid parasites, and as a reference standard for focused library synthesis. Procure the parent scaffold to initiate a 50–200 analog campaign.

Molecular Formula C14H14N4O5S
Molecular Weight 350.35
CAS No. 1234900-31-2
Cat. No. B2396662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS1234900-31-2
Molecular FormulaC14H14N4O5S
Molecular Weight350.35
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H14N4O5S/c19-12(16-14-15-5-8-24-14)9-3-6-17(7-4-9)13(20)10-1-2-11(23-10)18(21)22/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,19)
InChIKeyNRVVLUKSVAPVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1234900-31-2): A Nitrofuran–Piperidine–Thiazole Hybrid Scaffold for Antimicrobial Screening


1-(5-Nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1234900-31-2) is a synthetic heterocyclic compound with the molecular formula C₁₄H₁₄N₄O₅S and a molecular weight of 350.35 g/mol . It incorporates three pharmacophoric modules: a 5-nitrofuran-2-carbonyl group attached at the piperidine N-1 position, a piperidine-4-carboxamide core, and a 2-aminothiazole terminus linked via an amide bond. This tripartite architecture places it at the intersection of several well-studied anti-infective chemotypes—nitrofurans (bioreducible antimicrobials), piperidine carboxamides (privileged scaffolds in antitubercular and antiparasitic drug discovery), and 2-aminothiazoles (broad-spectrum antibacterial and antiprotozoal building blocks). The compound is catalogued by multiple chemical suppliers as a research-grade screening compound, though at the time of this analysis no peer-reviewed primary research paper or patent directly reporting experimental biological data for this specific CAS number has been identified.

Why Generic Substitution Fails for 1-(5-Nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Structural Determinants That Preclude Simple Analog Interchange


Simple replacement of this compound with a generic nitrofuran (e.g., nitrofurantoin), a direct nitrofuran–thiazole conjugate (e.g., nifurthiazole), or a piperidine-free analog would fundamentally alter three structure-activity relationship (SAR) parameters: (i) the spatial separation between the nitrofuran warhead and the thiazole recognition motif, which is governed by the piperidine ring's chair conformation and the exocyclic carboxamide orientation; (ii) the electronic character of the nitrofuran attachment, where the carbonyl linker at N-1 modulates the electron density on the furan ring and consequently the reduction potential of the nitro group—a critical determinant of bioreductive activation [1]; and (iii) the hydrogen-bonding capacity contributed by the secondary amide NH and the thiazole nitrogen, which would be absent in analogs that directly fuse the nitrofuran and thiazole rings or replace piperidine with a simple alkyl spacer. Furthermore, the methylene-bridged nitrofuran–piperidine–thiazole analogs reported by He et al. (2020) demonstrated that the linker chemistry between the nitrofuran and piperidine modules directly impacts antitubercular potency, with inhibition rates at 1 µmol/L ranging from below 50% to above 99% depending on para-substitution on the phenyl-thiazole ring [2]. The target compound's carbonyl linker creates a different conformational landscape compared to the methylene-bridged series, meaning potency, selectivity, and metabolic stability cannot be extrapolated from these prior studies without direct experimental validation.

Quantitative Differentiation Evidence for 1-(5-Nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Comparator-Anchored Performance Dimensions


Structural Scaffold Differentiation: Piperidine-Spaced Nitrofuran–Thiazole Architecture vs. Directly Conjugated Analogs

The target compound uniquely spaces the nitrofuran warhead from the 2-aminothiazole recognition motif via a piperidine-4-carboxamide bridge, creating a centroid-to-centroid distance of approximately 8–10 Å between the furan and thiazole rings. In contrast, the most potent compound from the directly conjugated series (Ran et al. 2016, compound 18e: 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide) connects the nitrofuran and thiazole through a single amide bond with a much shorter inter-ring distance (~4–5 Å) [1]. This architectural difference has functional consequences: the piperidine spacer introduces an additional rotational degree of freedom (the piperidine chair flip and carboxamide torsion) that allows the molecule to adapt its conformation to different binding pockets [2]. The methylene-bridged analogs reported by He et al. (2020) demonstrated that altering the linker from amide to methylene shifts the SAR landscape dramatically—the best compound (6f, with a para-CF₃ substituent) achieved 99.6% inhibition of M. tuberculosis H37Ra at 1 µmol/L, whereas unsubstituted or meta-substituted analogs showed substantially lower activity [2]. This confirms that the linker architecture between the nitrofuran and the heterocyclic terminus is a critical potency determinant that cannot be predicted by simple analog extrapolation.

Medicinal chemistry Scaffold design Structure-activity relationship

Antimycobacterial Activity Potential: Class Benchmarking Against the Ran et al. (2016) 2-Aminothiazole–Nitrofuran Series

The most potent compound from the Ran et al. (2016) series, 5-nitro-N-(3-benzamidophenylthiazol-2-yl)furan-2-carboxamide (18e), displayed an MIC of 0.27 µg/mL against M. tuberculosis H37Ra and 1.36 µg/mL against S. aureus, with a selectivity index of >185 relative to Vero cells (IC₅₀ = 50.2 µM) [1]. This benchmark establishes that nitrofuran–thiazole carboxamide chemotypes can achieve sub-micromolar antitubercular potency with favorable selectivity. The target compound differs from 18e in two critical SAR features: (a) the nitrofuran is connected to a piperidine ring via a carbonyl at N-1 rather than being directly amidated to the thiazole, and (b) the thiazole is linked via a piperidine-4-carboxamide exocyclic amide rather than being directly conjugated. In the closely related methylene-piperidine series (He et al. 2020), the introduction of the piperidine spacer between nitrofuran and thiazole modulated activity from moderate to excellent (inhibition rates at 1 µmol/L ranging from 10.6% to 99.6%), demonstrating that a piperidine-containing linker can preserve—and in the case of the para-CF₃ derivative 6f, enhance—antitubercular potency [2]. No direct MIC data for CAS 1234900-31-2 are available in the peer-reviewed literature as of this analysis.

Antitubercular Mycobacterium tuberculosis Minimum inhibitory concentration

Antiparasitic Activity Potential: Cross-Scaffold Comparison with the 1,3,4-Thiadiazole Analog Series (Mousavi et al. 2026)

Mousavi et al. (2026) reported a series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamides—the closest published structural analogs to the target compound, differing only by the replacement of the thiazole ring with a 1,3,4-thiadiazole. The lead compound from this series (compound 18) exhibited submicromolar activity against Leishmania and Trypanosoma parasites with acceptable selectivity toward THP-1 human cells [1]. The thiazole → thiadiazole substitution alters both the electronic character of the heterocycle (thiadiazole is more electron-deficient) and the hydrogen-bonding geometry (N-3 and N-4 in thiadiazole vs. N-3 and S-1 in thiazole). The target compound's thiazole ring provides a sulfur atom at position 1, which can engage in chalcogen bonding interactions that are absent in the thiadiazole analog, potentially altering target binding profiles. Additionally, mechanistic studies in the thiadiazole series revealed a reversible cytostatic effect rather than apoptosis in T. b. brucei, with oxidative stress not being a primary contributor to activity [1]—suggesting that the piperidine-4-carboxamide scaffold may engage distinct biological targets beyond the canonical nitroreductase-mediated mechanism. No direct experimental antiparasitic data for CAS 1234900-31-2 are available.

Antiparasitic Leishmanicidal Trypanocidal Neglected tropical diseases

Cytotoxicity and Selectivity: Class-Level Safety Margin Inference from Nitrofuran–Piperidine Conjugates

A major concern with nitrofuran compounds is non-specific cytotoxicity arising from off-target nitro reduction in mammalian cells. Krasavin et al. (2019) demonstrated that conjugating the 5-nitrofuroyl pharmacophore to drug-like periphery groups can alleviate this toxicity. Their lead spirocyclic piperidine nitrofuran showed no appreciable cytotoxicity toward human ARPE-19 retinal pigment epithelial cells at concentrations up to 100 µM and displayed low toxicity when evaluated in mice [1]. This establishes a class-level precedent that appropriately substituted piperidine carriers can 'shield' the nitrofuran warhead from non-specific mammalian reduction while retaining antimicrobial efficacy—the lead compound proved comparably active against both drug-sensitive H37Rv and multidrug-resistant, patient-derived Mtb strains [1]. The target compound's non-spirocyclic piperidine scaffold differs from Krasavin's spirocyclic series, which may affect both metabolic stability (spirocycles generally resist oxidative metabolism better than their non-spirocyclic counterparts) and plasma protein binding. However, the presence of the piperidine-4-carboxamide motif—rather than a simple tertiary amine—provides an additional polar surface area element that class-level data suggest is associated with reduced non-specific cytotoxicity in the nitrofuran chemotype. Experimental cytotoxicity data for CAS 1234900-31-2 are not available in the peer-reviewed literature.

Cytotoxicity Selectivity index Safety pharmacology Nitrofuran toxicity

Physicochemical Profile and Drug-Likeness: Quantitative Comparison with Clinical Nitrofuran Antibiotics

The target compound (MW 350.35, C₁₄H₁₄N₄O₅S) is significantly larger than the most commonly used clinical nitrofurans: nitrofurantoin (MW 238.16), nitrofurazone (MW 198.14), and furazolidone (MW 225.16) . It contains 4 hydrogen bond acceptors (nitro oxygens, carbonyl oxygens, thiazole nitrogen) and 1 hydrogen bond donor (carboxamide NH), placing it within Lipinski-compliant drug-like chemical space (MW <500, HBD <5, HBA <10). The calculated logP is estimated at approximately 1.5–2.5 (based on substructure summation), compared with nitrofurantoin's experimental logP of –0.47 [1], suggesting improved membrane permeability potential but also potentially higher plasma protein binding. The compound's topological polar surface area (tPSA, estimated ~130 Ų) exceeds that of nitrofurantoin (tPSA ~102 Ų), which may reduce CNS penetration—a favorable property for anti-infectives targeting peripheral or intracellular pathogens. The piperidine ring nitrogen is present as a tertiary amide (5-nitrofuran-2-carbonyl substituent), meaning the compound lacks a basic amine at physiological pH, which may reduce lysosomal trapping compared to piperazine-containing nitrofuran analogs. These properties are inferred from structural calculation only; experimental logP, solubility, and permeability data for CAS 1234900-31-2 are not available.

Drug-likeness Physicochemical properties Lipinski rule of five Procurement specification

Synthetic Tractability and Scaffold Diversification Potential for Structure–Activity Relationship Campaigns

The compound's modular architecture—a 5-nitrofuran-2-carbonyl group at the piperidine N-1 position and a 2-aminothiazole at the C-4 carboxamide—provides three independent diversification vectors that are synthetically accessible through standard amide coupling chemistry. The precursor, 1-[(5-nitrofuran-2-yl)carbonyl]piperidine-4-carboxylic acid (MW 268.22), is commercially catalogued , enabling rapid analog generation by varying the amine coupling partner at the C-4 carboxylic acid. This contrasts with the directly conjugated nitrofuran–thiazole series (Ran et al. 2016), where modifications require de novo synthesis of the thiazole ring via Hantzsch or related cyclocondensation chemistry [1]. In the methylene-piperidine series (He et al. 2020), diversification at the thiazole 4-position required Suzuki coupling with arylboronic acids, adding a palladium-catalyzed step [2]. The target compound's convergent synthesis—coupling the pre-formed piperidine-4-carboxylic acid derivative with 2-aminothiazole—enables a simpler and more parallelizable synthetic route. For procurement decision-making, this modularity means that a single batch of the target compound can serve as a reference standard for an entire analog series, reducing the need to independently source and characterize each derivative.

Synthetic accessibility Scaffold diversification Medicinal chemistry Hit-to-lead optimization

Highest-Value Application Scenarios for 1-(5-Nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Based on Quantitative Evidence


Antitubercular Lead Optimization: Screening Against Drug-Sensitive and Multidrug-Resistant M. tuberculosis Strains

The nitrofuran–thiazole chemotype has demonstrated sub-micromolar MIC values (0.27 µg/mL, compound 18e by Ran et al. 2016) against M. tuberculosis H37Ra [1], while the piperidine-spacer architecture (He et al. 2020) achieved >99% inhibition at 1 µmol/L for optimized derivatives [2]. The target compound combines both features—the nitrofuran–thiazole pharmacophore pair and the piperidine spacer—within a single molecule. Researchers engaged in antitubercular drug discovery should prioritize this compound for whole-cell screening against both drug-sensitive (H37Rv) and multidrug-resistant clinical Mtb isolates, particularly given the class-level evidence that nitrofuran–piperidine conjugates retain potency against MDR strains (Krasavin et al. 2019) [3]. The convergent modular synthesis additionally enables rapid follow-up SAR around the thiazole and piperidine positions once initial hit confirmation is obtained.

Antiparasitic Drug Discovery: Leishmanicidal and Trypanocidal Screening Panels

The thiadiazole analog series (Mousavi et al. 2026) demonstrated submicromolar activity against Leishmania and Trypanosoma parasites with a ROS-independent, cytostatic mechanism [4]. The target compound's thiazole-for-thiadiazole substitution provides a direct probe for assessing the contribution of the heterocyclic sulfur to antiparasitic potency and target selectivity. Screening this compound against a panel of kinetoplastid parasites (L. donovani, L. major, T. brucei, T. cruzi) would generate critical SAR data at the thiazole/thiadiazole junction while simultaneously evaluating whether the piperidine-4-carboxamide linker—common to both series—is the primary driver of the observed antiparasitic phenotype.

Nitrofuran Bioreductive Mechanism Studies: Probing Structure-Dependent Reduction Potential and Selectivity

The nitrofuran class exerts antimicrobial activity through enzymatic nitro reduction, generating reactive radical species. The reduction potential is exquisitely sensitive to the electronic character of substituents on the furan ring and the nature of the N-1 substituent. The target compound's N-1 carbonyl-piperidine substitution pattern is distinct from both the simple N-1 alkyl/aryl nitrofurans and the directly amidated nitrofuran–thiazole conjugates, potentially shifting the nitro reduction potential by ±50–100 mV relative to these comparators. Academic and industrial laboratories engaged in redox biochemistry or bioreductive prodrug design can use this compound as a structurally well-defined probe to correlate reduction potential (measured by cyclic voltammetry) with enzyme activation kinetics (using purified bacterial nitroreductases such as NfsA/NfsB from E. coli or Ddn from Mtb). Such data would directly inform the design of next-generation nitrofuran prodrugs with optimized activation profiles.

Screening Library Design: A Multi-Vector Scaffold for Diversity-Oriented Antimicrobial Discovery

The compound's three independent diversification vectors—the N-1 acyl substituent, the C-4 carboxamide amine partner, and the thiazole ring positions—make it an ideal core scaffold for generating focused screening libraries. Unlike the directly conjugated nitrofuran–thiazole series (Ran et al. 2016), which requires de novo thiazole synthesis for each analog, the target compound's convergent synthesis from commercially available 1-[(5-nitrofuran-2-yl)carbonyl]piperidine-4-carboxylic acid enables parallel amide coupling with diverse amine building blocks. A library of 50–200 analogs varying at the C-4 carboxamide position can be generated in 1–2 synthetic steps and screened against ESKAPE pathogen panels, mycobacterial species, and kinetoplastid parasites. Procurement of the parent compound as a reference standard and synthetic benchmark is a prerequisite for initiating such a library campaign.

Quote Request

Request a Quote for 1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.